Platycoside M3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Platycoside M3 is a natural product found in Platycodon grandiflorus with data available.

作用機序

Target of Action

Platycoside M3, a natural product, is used for research related to life sciences . .

Mode of Action

It is known that platycosides, a group of compounds to which this compound belongs, exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Biochemical Pathways

Studies on related compounds, such as platycodin d, suggest involvement in various signaling pathways . For instance, in treating acute lung injury, Platycodin D lessens the protein levels of NF-κΒ, Caspase-3, and Bax to decrease inflammatory cell infiltration and pathological inflammation .

Pharmacokinetics

These compounds were quickly absorbed with short Tmax (<45 min) .

Result of Action

Platycosides, including this compound, are known to exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Action Environment

It is known that the bioavailability and efficacy of related compounds can be improved by being prescribed with other compounds or by creating a new dosage form .

生化学分析

Biochemical Properties

Platycoside M3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, it interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . In immune cells, this compound modulates the production of cytokines and chemokines, thereby influencing immune responses . Furthermore, it affects cellular metabolism by regulating the expression of genes involved in lipid metabolism and glucose uptake .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, this compound inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in apoptosis, such as caspases, leading to programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At high doses, this compound can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites, such as glucose and lipids . These interactions highlight the importance of this compound in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The localization of this compound is influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action.

生物活性

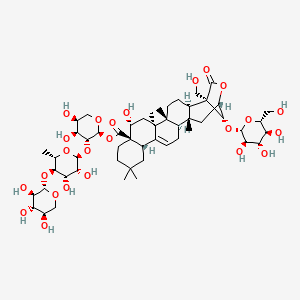

Platycoside M3, a triterpenoid saponin extracted from the roots of Platycodon grandiflorum, has garnered attention for its diverse biological activities. This compound is part of a larger class of platycosides, which have been studied for their pharmacological properties, including anti-inflammatory, antioxidant, and expectorant effects. This article delves into the biological activity of this compound, highlighting research findings, case studies, and metabolic pathways.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its biological activity. It is important to note that the biological efficacy of saponins often increases upon deglycosylation, leading to more active metabolites.

Table 1: Chemical Structure of this compound

| Component | Description |

|---|---|

| Molecular Formula | C30H50O10 |

| Molecular Weight | 594.71 g/mol |

| Source | Extracted from Platycodon grandiflorum |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving colitis models, this compound was shown to modulate inflammatory responses by influencing cytokine production and reducing inflammatory markers.

- Mechanism of Action : this compound may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes.

- Case Study : In a controlled experiment with DSS-induced colitis in mice, treatment with this compound resulted in a notable decrease in colonic inflammation and improved histological scores compared to untreated controls .

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Research Findings : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Expectorant Properties

The expectorant effect of this compound has been highlighted in traditional medicine. Studies suggest that it enhances mucus secretion and promotes the clearance of respiratory secretions.

- Clinical Relevance : This property can be beneficial in treating respiratory conditions such as bronchitis and asthma. Clinical trials are needed to establish its efficacy in humans.

Metabolism and Biotransformation

Understanding the metabolic pathways of this compound is crucial for elucidating its biological activity. Research indicates that intestinal microflora play a significant role in the biotransformation of platycosides.

Table 2: Metabolic Pathways of Platycosides

| Metabolite | Transformation Process | Biological Activity |

|---|---|---|

| Deapiosylated M3 | Deglycosylation by intestinal enzymes | Enhanced anti-inflammatory |

| Hydroxy derivatives | Hydrolysis by carboxylesterases | Increased antioxidant activity |

特性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVFDSVASAJMA-GIYNZGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。